2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
The compound “2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide” is a complex organic molecule. It has a molecular formula of C13H10FN5OS and an average mass of 303.315 Da . The compound is part of the 1,2,4-triazole family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,2,4-triazole ring, a pyridazine ring, and a fluorophenyl group . Further analysis would require more specific data such as X-ray crystallography or NMR spectroscopy results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the retrieved sources. The molecular weight is 303.315 Da . More specific properties such as melting point, solubility, and stability would require additional information.Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the known activities of other 1,2,4-triazole derivatives, this compound could be of interest in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to act as inhibitors of the enzyme aromatase . Another compound with a similar structure was found to interact with the c-MET receptor tyrosine kinase , which plays a critical role in oncogenesis and tumor progression .
Mode of Action
In general, 1,2,4-triazole derivatives, which share a similar structure, bind to the iron in the heme moiety of cyp-450, and their phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
It’s known that aromatase inhibitors, like some 1,2,4-triazole derivatives, can affect the conversion of androgens to estrogens, thereby influencing hormone-regulated pathways .
Pharmacokinetics
A compound with a similar structure demonstrated good oral pharmacokinetic properties and an acceptable safety profile in preclinical studies .
Result of Action
Inhibitors of the c-met receptor tyrosine kinase, like a compound with a similar structure, have been shown to inhibit tumor growth in c-met dependent tumor models .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as other triazolothiadiazines, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds, which can influence the activity of the target molecules .
Cellular Effects
Related compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Subcellular Localization
Similar compounds could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h3-8,14H,1-2,9-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCCYOAIYMUKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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